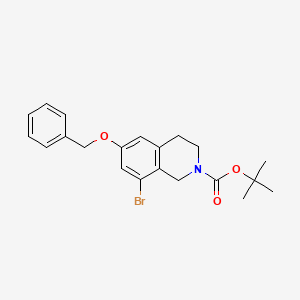
Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The presence of a benzyloxy group and a tert-butyl ester indicates that this compound might be a derivative of isoquinoline .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoquinoline ring, the introduction of the benzyloxy and tert-butyl groups, and the bromination at the 8-position . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline ring, the benzyloxy group, and the tert-butyl ester would contribute to the overall structure . The bromine atom at the 8-position would also play a significant role in the compound’s three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present and the overall structure of the molecule. The isoquinoline ring might undergo electrophilic aromatic substitution reactions, while the ester could be involved in hydrolysis or condensation reactions .Scientific Research Applications
Chemical Reactions and Synthesis
Chemical Reactions : This compound is involved in various chemical reactions, such as the synthesis of 8-oxoberbines and their derivatives through reactions with alkyllithium. A study by Orito et al. (2000) details the treatment of related tetrahydroisoquinoline carbamates with alkyllithium, leading to products like 8-methyleneberbine and 8-butylideneberbine (Orito et al., 2000).
Synthesis Applications : The compound is also used in the synthesis of other chemical structures. Zlatoidský and Gabos (2009) described a method for synthesizing related tetrahydroisoquinolines, emphasizing the versatility of these compounds in chemical synthesis (Zlatoidský & Gabos, 2009).
Biological and Medicinal Research
Cytotoxicity and Anticancer Activity : In medicinal research, derivatives of tetrahydroisoquinoline have been studied for their cytotoxic effects. A study by Nowak et al. (2015) on amino- and sulfanyl-derivatives of benzoquinazolinones, which are related structures, showed significant anticancer activity in certain compounds (Nowak et al., 2015).
Synthesis of Antitumor Antibiotic Tetrahydroisoquinoline : Compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, synthesized for studying the structural-activity relationship of antitumor antibiotics, are structurally related to tert-butyl tetrahydroisoquinoline derivatives. The study by Li et al. (2013) highlights the potential of these compounds in drug development (Li et al., 2013).
Chemoselective Tert-Butyloxycarbonylation : The related compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a chemoselective tert-butyloxycarbonylation reagent. Saito et al. (2006) described its use for various substrates like phenols and amine hydrochlorides (Saito et al., 2006).
properties
IUPAC Name |
tert-butyl 8-bromo-6-phenylmethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO3/c1-21(2,3)26-20(24)23-10-9-16-11-17(12-19(22)18(16)13-23)25-14-15-7-5-4-6-8-15/h4-8,11-12H,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBUTFIBMDTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1868105-53-6 |
Source


|
| Record name | tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2479766.png)
![tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2479768.png)
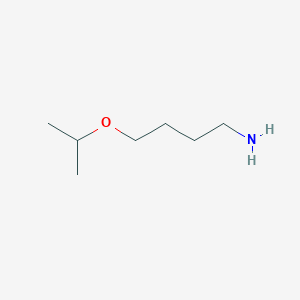
![ethyl 2-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2479772.png)
![tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate](/img/structure/B2479773.png)
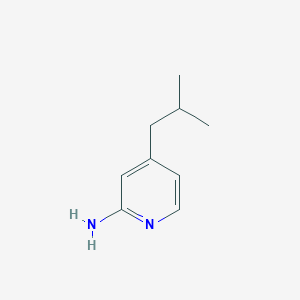

![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)
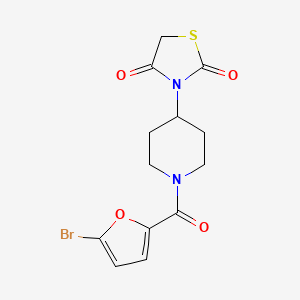
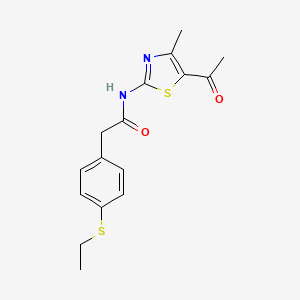
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)
![3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2479785.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide](/img/structure/B2479786.png)
